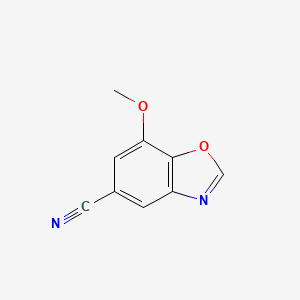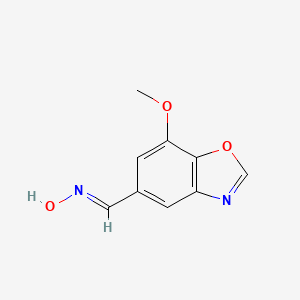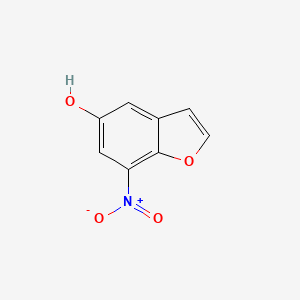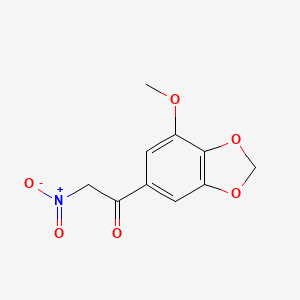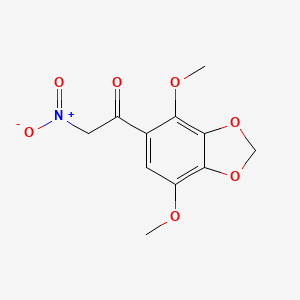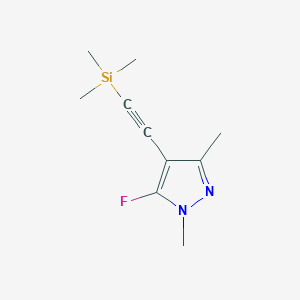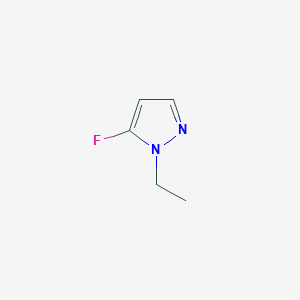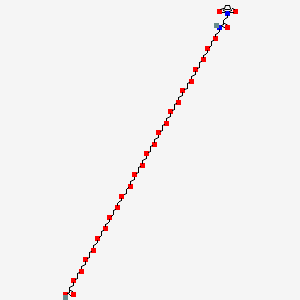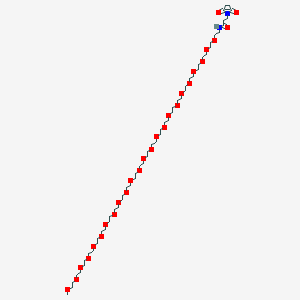
Bis-PEG29-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG29-acid is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two terminal carboxylic acid groups, which facilitate the formation of stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG29-acid is synthesized through a series of ethoxylation reactions, where ethylene oxide is polymerized to form a long PEG chain. The terminal hydroxyl groups of the PEG chain are then converted to carboxylic acid groups through oxidation reactions. Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where ethylene oxide is polymerized under controlled conditions. The resulting PEG chains are then subjected to oxidation processes to introduce the terminal carboxylic acid groups. The product is purified through techniques such as distillation and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG29-acid primarily undergoes substitution reactions, where the terminal carboxylic acid groups react with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) .
Common Reagents and Conditions
Reagents: EDC, HATU, primary amines
Conditions: Mild temperatures (20-25°C), neutral to slightly basic pH (pH 7-8)
Major Products
The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various biochemical applications .
Scientific Research Applications
Bis-PEG29-acid is widely used in scientific research due to its versatility and stability. Some of its key applications include:
Mechanism of Action
Bis-PEG29-acid functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its levels within the cell .
Comparison with Similar Compounds
Similar Compounds
- Bis-PEG1-acid
- Bis-PEG2-acid
- Bis-PEG3-acid
- Bis-PEG4-acid
- Bis-PEG5-acid
- Bis-PEG6-acid
- Bis-PEG7-acid
- Bis-PEG8-acid
- Bis-PEG9-acid
- Bis-PEG10-acid
- Bis-PEG11-acid
- Bis-PEG12-acid
- Bis-PEG13-acid
- Bis-PEG14-acid
- Bis-PEG15-acid
- Bis-PEG17-acid
- Bis-PEG18-acid
Uniqueness
What sets Bis-PEG29-acid apart from its similar compounds is its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability, such as in the synthesis of PROTACs and bioconjugates .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H122O33/c63-61(64)1-3-67-5-7-69-9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-70-8-6-68-4-2-62(65)66/h1-60H2,(H,63,64)(H,65,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMGPQNMMETFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H122O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B8006453.png)
